![molecular formula C7H12O3 B168603 Tert-butyl 3-oxopropanoate CAS No. 108350-21-6](/img/structure/B168603.png)
Tert-butyl 3-oxopropanoate
Overview
Description
Tert-butyl 3-oxopropanoate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a liquid at room temperature and is stored in an inert atmosphere, under -20°C .
Synthesis Analysis
Tert-butyl 3-oxopropanoate can be synthesized by reacting malonic acid and tert-butanol as raw materials . Various reaction conditions have been reported, including the use of triethylamine in methanol at ambient temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-oxopropanoate is 1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .
Chemical Reactions Analysis
Tert-butyl 3-oxopropanoate can participate in various chemical reactions. For instance, it can undergo gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes to yield seven- or eight-membered oxacyclic products .
Physical And Chemical Properties Analysis
Tert-butyl 3-oxopropanoate is a liquid at room temperature . It is stored in an inert atmosphere, under -20°C . The exact values for density, boiling point, and melting point are not available in the retrieved documents .
Scientific Research Applications
Catalytic Asymmetric Synthesis : Tert-butyl 3-oxopropanoate is used in the asymmetric synthesis of tert-butyl 3,3-diarylpropanoates, which are valuable building blocks. This process involves the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding products with high enantioselectivities (Paquin et al., 2005).
Biosynthesis Applications : It plays a critical role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. Carbonyl reductase exhibits high activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate for synthesizing this compound, and modifications to the biosynthesis process have been explored for enhanced yield and efficiency (Liu et al., 2018).
Synthesis of 5-Oxo Peroxides : Tert-butyl 3-oxopropanoate is involved in the synthesis of 5-oxo peroxides through iron-catalyzed ring-opening reactions of cyclopropanols. This method allows the incorporation of a peroxy unit and a β-carbonyl fragment across a C═C double bond (Lou et al., 2021).
Corrosion Protection Studies : In the context of corrosion protection, tert-butyl 3-oxopropanoate derivatives are evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness is assessed using electrochemical techniques, UV-visible spectrometry, and surface morphology studies (Faydy et al., 2019).
Medicinal Chemistry : It is also examined in medicinal chemistry for the modification of bioactive compounds. The incorporation of the tert-butyl group in compounds can affect their properties, such as lipophilicity and metabolic stability, leading to the exploration of alternative substituents (Westphal et al., 2015).
Advanced Oxidation Technologies : Tert-butyl 3-oxopropanoate is also relevant in the degradation of fuel oxygenates in aqueous solutions using advanced oxidation technologies. This involves the study of the removal of tert-butanol and tert-butyl formate as by-products of oxidation processes (Mehrjouei et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 3-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s structurally similar to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and others
Biochemical Pathways
It’s known that the compound can participate in controlled ring-opening polymerization to produce well-defined peptoid-based polyacids . This suggests that it may play a role in polymer synthesis pathways.
Pharmacokinetics
The compound is typically stored in an inert atmosphere and under -20°C, suggesting that it may have specific stability requirements
Result of Action
It’s known that the compound can participate in controlled ring-opening polymerization to produce well-defined peptoid-based polyacids . This suggests that it may have applications in the synthesis of polymers.
Action Environment
The action of Tert-butyl 3-oxopropanoate may be influenced by environmental factors such as temperature and atmospheric conditions. The compound is typically stored in an inert atmosphere and under -20°C, suggesting that it may have specific stability requirements
properties
IUPAC Name |
tert-butyl 3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXQBXDUGONRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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